3-(Aminomethyl)oxetan-3-amine oxalate

Description

Properties

IUPAC Name |

3-(aminomethyl)oxetan-3-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.C2H2O4/c5-1-4(6)2-7-3-4;3-1(4)2(5)6/h1-3,5-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZDRMGAUJSRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Aminomethyl)oxetan-3-amine Oxalate (CAS Number: 1523606-33-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Aminomethyl)oxetan-3-amine oxalate, a specialized chemical entity of growing interest in the field of medicinal chemistry. This document will delve into its chemical identity, synthesis, analytical characterization, applications in drug discovery, and essential safety and handling protocols.

Core Compound Identity and Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 1523606-33-8 , is the oxalate salt of the free base, 3-(aminomethyl)oxetan-3-amine. The introduction of the oxalate counter-ion is a strategic decision to enhance the compound's crystallinity, stability, and aqueous solubility, facilitating its handling and formulation in research and development settings.[1]

The oxetane ring, a four-membered cyclic ether, is a key structural feature. This strained ring system is not merely a passive component; it actively influences the molecule's three-dimensional conformation and electronic properties. In medicinal chemistry, the oxetane motif is increasingly utilized as a versatile bioisostere for more common functional groups like carbonyls and gem-dimethyl groups.[2] This substitution can lead to significant improvements in a drug candidate's metabolic stability, aqueous solubility, and lipophilicity, all critical parameters in optimizing pharmacokinetic and pharmacodynamic profiles.[2]

| Property | Value | Source |

| CAS Number | 1523606-33-8 | [3] |

| Molecular Formula | C6H12N2O5 | [4][5] |

| Molecular Weight | 192.17 g/mol | [4] |

| Physical Form | Powder or crystals | |

| Storage Temperature | 2-8°C in an inert atmosphere | [5] |

Synthesis and Purification: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the construction of the core oxetane ring, followed by functional group manipulations to introduce the two amine functionalities, and culminates in the formation of the oxalate salt. The rationale behind this synthetic strategy is to build the strained oxetane ring early and then carefully install the desired functional groups under conditions that preserve the ring's integrity.

Synthesis of the 3-(Aminomethyl)oxetan-3-amine Free Base

A common and effective strategy for the synthesis of 3,3-disubstituted oxetanes, such as the target free base, often starts from readily available precursors like 2,2-bis(bromomethyl)propane-1,3-diol.[6] An alternative and widely used starting material is 3-oxetanone.[7][8]

Below is a representative, field-proven protocol for the synthesis of the free base, starting from 3-oxetanone. This method leverages a nitroalkane addition followed by reduction.

Experimental Protocol: Synthesis of 3-(Aminomethyl)oxetan-3-amine

-

Step 1: Henry Reaction (Nitroaldol Addition)

-

To a solution of 3-oxetanone (1.0 eq) in nitromethane (used as both reactant and solvent) at 0°C, slowly add a catalytic amount of triethylamine (0.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the excess nitromethane under reduced pressure to yield the crude 3-(nitromethyl)oxetan-3-ol. This intermediate is often used in the next step without extensive purification.

-

-

Step 2: Dehydration

-

Dissolve the crude 3-(nitromethyl)oxetan-3-ol in dichloromethane (DCM).

-

Cool the solution to -78°C and add methanesulfonyl chloride (1.2 eq) followed by the slow addition of triethylamine (1.5 eq).

-

Allow the reaction to stir at -78°C for 2 hours and then gradually warm to room temperature over 12 hours.[7]

-

Quench the reaction with water and separate the organic layer. Wash the organic phase with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[7]

-

After filtration and concentration, the crude 3-(nitromethylene)oxetane can be purified by column chromatography on silica gel.[7]

-

-

Step 3: Reduction of the Nitro Group and Nitrile (if formed as a byproduct)

-

Dissolve the purified 3-(nitromethylene)oxetane in a suitable solvent such as ethanol or methanol.

-

Add a palladium-based catalyst, such as palladium hydroxide on carbon (Pearlman's catalyst), under an inert atmosphere.[7]

-

Subject the mixture to hydrogenation (H2 gas) at a suitable pressure (e.g., 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)oxetan-3-amine free base.

-

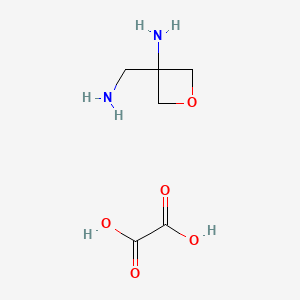

Caption: Synthetic pathway to this compound.

Formation and Purification of the Oxalate Salt

The conversion of the free base to its oxalate salt is a straightforward acid-base reaction. The choice of oxalic acid is deliberate, as it often yields a stable, crystalline solid that is easier to handle and purify than the free base, which may be an oil or a low-melting solid.[7] The purification of the final product is critical to ensure it is free of residual starting materials, solvents, and byproducts.

Experimental Protocol: Oxalate Salt Formation and Purification

-

Salt Formation

-

Dissolve the crude 3-(aminomethyl)oxetan-3-amine free base in a suitable solvent, such as isopropanol or a mixture of isopropanol and diethyl ether.

-

In a separate flask, prepare a solution of oxalic acid (1.0-1.1 equivalents) in the same solvent.

-

Slowly add the oxalic acid solution to the solution of the free base with stirring. A precipitate should form.

-

Continue stirring for 1-2 hours at room temperature to ensure complete salt formation.

-

-

Purification

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities.

-

To further purify the product, recrystallization can be performed. Dissolve the crude oxalate salt in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. The use of an organic acid like oxalic acid is a preferred method for purifying the amine product, as distillation of the free base can sometimes lead to thermal decomposition.[7]

-

Analytical Characterization: A Self-Validating System

A robust analytical package is essential to confirm the identity, purity, and stability of this compound. The following techniques provide a self-validating system to ensure the quality of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, typically in the region of 4.0-5.0 ppm as triplets or multiplets.[6] The protons of the aminomethyl group (-CH₂NH₂) will appear as a singlet or a multiplet, and the protons of the primary amine (-NH₂) and the ammonium (-NH₃⁺) groups will be visible, with their chemical shifts being solvent and concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the oxetane ring, with the carbons attached to the oxygen atom appearing at a lower field (higher ppm). The carbon of the aminomethyl group will also be identifiable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the final compound. A reverse-phase HPLC method is typically employed.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the molecule lacks a strong chromophore.

-

Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the free base. In the positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Elemental Analysis

Elemental analysis for carbon, hydrogen, and nitrogen provides the empirical formula of the oxalate salt, confirming the stoichiometry of the free base and the oxalic acid.

Applications in Drug Development: The Oxetane Advantage

The incorporation of the oxetane motif into drug candidates is a modern strategy to enhance their "drug-like" properties.[9] this compound serves as a valuable building block for introducing this beneficial moiety.

Sources

- 1. 3-Aminomethyl-3-(hydroxymethyl)oxetane Oxalate|CAS 1434142-00-3 [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. arctomsci.com [arctomsci.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 1523606-33-8|this compound|BLD Pharm [bldpharm.com]

- 6. connectjournals.com [connectjournals.com]

- 7. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]

- 8. 3,3-Dinitratooxetane – an important leap towards energetic oxygen-rich monomers and polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(Aminomethyl)oxetan-3-amine Oxalate: Properties, Applications, and Protocols for the Medicinal Chemist

Abstract

This technical guide provides a comprehensive overview of 3-(Aminomethyl)oxetan-3-amine oxalate (CAS 1523606-33-8), a versatile diamine building block of significant interest in modern drug discovery.[1][2][3] We delve into its core chemical and physical properties, spectral characteristics, and its strategic application in medicinal chemistry as a bioisosteric scaffold. The narrative emphasizes the causality behind its utility, focusing on how the unique strained oxetane ring modulates critical drug-like properties. Detailed, field-tested protocols for handling, salt formation, and synthetic application are provided to enable researchers to effectively integrate this valuable synthon into their discovery programs.

Introduction: The Rise of the Oxetane Scaffold

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued motif in contemporary drug design.[4][5][6] Its significance lies in its unique ability to act as a "chameleon" scaffold; it can serve as a polar bioisosteric replacement for commonly used but often problematic groups like gem-dimethyl or carbonyl moieties.[5][7] The introduction of an oxetane can profoundly and beneficially alter a molecule's physicochemical properties, including aqueous solubility, lipophilicity (LogD), metabolic stability, and amine basicity, without adding significant molecular weight.[5][8]

3-(Aminomethyl)oxetan-3-amine, particularly as its stable oxalate salt, is a prime exemplar of this class. It presents two primary amine functionalities attached to a rigid, sp³-rich core, making it an exceptional building block for creating novel chemical matter with improved drug-like properties. This guide serves as a technical resource for scientists aiming to leverage its unique attributes.

Physicochemical and Structural Properties

The oxalate salt form of 3-(Aminomethyl)oxetan-3-amine is typically a powder or crystalline solid, which enhances its stability and simplifies handling compared to the freebase.[2] The formation of an oxalate salt is a common and effective strategy for purifying and stabilizing amines.[9][10][11]

Key Property Data

| Property | Value | Source |

| CAS Number | 1523606-33-8 | [2][3] |

| Molecular Formula | C₆H₁₂N₂O₅ | [2][3] |

| Molecular Weight | 192.17 g/mol | [2][3] |

| Physical Form | Powder or crystals | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |

| InChI Key | ROZDRMGAUJSRDV-UHFFFAOYSA-N | [2] |

Structural Analysis

The core of the molecule is the 3,3-disubstituted oxetane ring. This four-membered ring is strained (approx. 106 kJ·mol⁻¹) and relatively planar.[6] This conformational rigidity is a key feature, as it reduces the entropic penalty upon binding to a biological target. The two primary amine groups provide versatile handles for a wide range of chemical transformations, most notably amide bond formation, reductive amination, and sulfonylation.

Diagram 1: Chemical Structure of this compound This diagram illustrates the ionic association between the diprotonated diamine cation and the oxalate anion.

Caption: Structure of this compound.

Spectroscopic Characterization

While specific spectral data for the oxalate salt is not widely published, the expected ¹H NMR signals for the parent amine can be predicted based on analogous structures.[4]

-

¹H NMR Spectroscopy: The spectrum would be characterized by signals for the two types of methylene protons. The protons of the aminomethyl group (–CH₂NH₂) would appear as a singlet or a multiplet. The four protons of the oxetane ring (–CH₂–O–CH₂–) would likely appear as distinct signals, often as doublets or triplets, due to their diastereotopic nature in a substituted ring.[4] The integration ratio would confirm the number of protons in each environment.

-

¹³C NMR Spectroscopy: The spectrum would show distinct signals for the quaternary carbon at the 3-position, the aminomethyl carbon, and the two equivalent methylene carbons of the oxetane ring.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine/ammonium groups (typically broad in the 3200-3400 cm⁻¹ region), C-H stretching (around 2850-3000 cm⁻¹), and a characteristic C-O-C ether stretch for the oxetane ring (around 980-1100 cm⁻¹). The presence of the oxalate counterion would introduce strong C=O and C-O stretches.

Reactivity and Strategic Applications in Drug Discovery

The utility of this building block stems from two core features: the reactivity of its primary amines and the physicochemical influence of the oxetane ring.

Bioisosteric Replacement

The oxetane core is spatially similar to a gem-dimethyl group but possesses significantly greater polarity.[7] This makes it an ideal replacement to mitigate high lipophilicity—a common liability in drug candidates that can lead to poor solubility and off-target toxicity.[7] It can also serve as a more metabolically stable isostere for a carbonyl group.[5]

Diagram 2: Bioisosteric Replacement Strategy This diagram illustrates how the oxetane diamine can replace a lipophilic gem-dimethyl group to improve physicochemical properties.

Caption: Replacing gem-dimethyl with an oxetane to improve properties.

Modulation of Amine Basicity

Attaching functional groups to an oxetane ring can fine-tune the pKa of nearby amines.[5][8] This is a critical tool for medicinal chemists, as controlling basicity is essential for optimizing cell permeability, reducing hERG liability, and controlling the volume of distribution (Vd) of a drug candidate.[8]

Synthetic Utility

The dual primary amines allow the molecule to be used as a versatile linker or to introduce a key pharmacophoric element. It readily participates in standard coupling reactions, enabling its incorporation into a lead molecule at a late stage to rapidly improve its properties.[8][12]

Experimental Protocols

Protocol: Liberation of the Freebase from the Oxalate Salt

Causality: The oxalate salt is ideal for storage, but the free diamine is required for most synthetic reactions. This protocol uses a mild aqueous base to deprotonate the ammonium groups, followed by extraction into an organic solvent.

-

Dissolution: Suspend 1.0 equivalent of this compound in a minimal amount of water.

-

Basification: Cool the suspension in an ice bath. Add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is >12. Ensure all solids have dissolved.

-

Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine with dichloromethane (DCM) or ethyl acetate (3 x 20 mL per gram of salt). Note: The free amine has good water solubility, so multiple extractions are crucial for a good yield.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Caution: The free amine may be volatile; avoid excessive heating.

-

Validation: The resulting oil or low-melting solid should be used immediately. Confirm identity via ¹H NMR before proceeding to the next synthetic step.

Protocol: Standard Amide Coupling (EDC/HOBt)

Causality: This protocol describes a robust method for forming an amide bond between the free diamine and a carboxylic acid, a cornerstone reaction in drug synthesis. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt (hydroxybenzotriazole) is an additive that suppresses side reactions and racemization.

-

Acid Activation: In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF. Cool the solution to 0°C. Add EDC (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0°C.

-

Amine Addition: Add a solution of the freshly prepared 3-(aminomethyl)oxetan-3-amine freebase (0.5 eq to form the bis-amide, or >2.0 eq for the mono-amide) in the same solvent to the activated acid mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram 3: Amide Coupling Experimental Workflow This flowchart outlines the validated, step-by-step process for a standard amide coupling reaction.

Caption: Step-by-step workflow for EDC/HOBt mediated amide coupling.

Safety and Handling

As an amine oxalate salt, the compound should be handled with appropriate personal protective equipment (PPE).[13]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][14]

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area or a chemical fume hood.[15][16] Avoid breathing dust.[15] Wash hands thoroughly after handling.[13] Wear protective gloves, clothing, and eye/face protection.[13][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16][17] Keep under an inert atmosphere.[2][3]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[13][17] If on skin, wash with plenty of soap and water.[16][17] If swallowed, call a poison center or doctor.[13]

-

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for overcoming common challenges in drug discovery. Its rigid, polar, and sp³-rich core provides a validated pathway to improving the solubility, metabolic stability, and overall physicochemical profile of drug candidates. By understanding its properties and employing the robust protocols outlined in this guide, researchers can effectively harness the power of the oxetane scaffold to accelerate the development of novel therapeutics.

References

-

Connect Journals. (2018). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available from: [Link]

- Google Patents. Preparation method of 3-aminomethyl oxetane and its organic acid salts.

-

Wikipedia. Ammonium oxalate. Available from: [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available from: [Link]

-

PubMed Central (PMC). Applications of oxetanes in drug discovery and medicinal chemistry. Available from: [Link]

-

ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]

-

Royal Society of Chemistry. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Available from: [Link]

-

ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Available from: [Link]

-

Sciencemadness. (2009). Forming oxalte salts of amines. Available from: [Link]

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available from: [Link]

- Google Patents. Preparation of oxalic acid salts of phenylene diamines.

-

PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Available from: [Link]

-

Sciencemadness. (2009). oxalic acid reaction with secondary amines. Available from: [Link]

-

PubChem. Triethylamine-oxalate. Available from: [Link]

-

ResearchGate. (2025). Crystalline structures of salts of oxalic acid and aliphatic amines. Available from: [Link]

-

ChemSupply Australia. Safety Data Sheet AMMONIUM OXALATE Monohydrate. Available from: [Link]

-

PubChem. Thiophen-3-amine oxalate. Available from: [Link]

-

Doc Brown's Chemistry. methoxyethane low high resolution 1H proton nmr spectrum. Available from: [Link]

-

Greenbook.net. Safety Data Sheet (SDS). Available from: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound | 1523606-33-8 [sigmaaldrich.com]

- 3. 1523606-33-8|this compound|BLD Pharm [bldpharm.com]

- 4. connectjournals.com [connectjournals.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]

- 12. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. chemical.kao.com [chemical.kao.com]

- 14. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. enamine.enamine.net [enamine.enamine.net]

- 17. shop.chemsupply.com.au [shop.chemsupply.com.au]

High-Performance Synthesis of 3-(Aminomethyl)oxetan-3-amine Oxalate: A Modular Approach

Topic: 3-(Aminomethyl)oxetan-3-amine Oxalate Synthesis Pathway Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary & Strategic Rationale

The incorporation of oxetane rings into drug scaffolds has become a cornerstone of modern medicinal chemistry. Acting as a bioisostere for gem-dimethyl groups or carbonyl functionalities, the oxetane ring reduces lipophilicity (

3-(Aminomethyl)oxetan-3-amine (CAS: 1523606-33-8 for the oxalate salt) represents a high-value "gem-diamine" building block. It provides a constrained spiro-like geometry that is critical for peptidomimetics and linker technologies.

This guide details the Modified Strecker-Reduction Pathway . Unlike the Bucherer-Bergs route (which yields amino acids) or the Henry reaction (which yields nitro-alcohols), this pathway provides the most direct access to the gem-diamine core while preserving the strained oxetane ether linkage.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to navigate the inherent ring strain of the oxetane (approx. 106 kJ/mol). The strategy relies on nucleophilic conditions to avoid acid-catalyzed ring-opening polymerization (ROP).

-

Target: this compound

-

Precursor: 3-Aminooxetane-3-carbonitrile (Stable intermediate)

-

Starting Material: 3-Oxetanone (Commercially available, CAS: 6704-31-0)

Pathway Diagram (DOT Visualization)

Caption: Figure 1. The Modified Strecker-Reduction pathway prioritizes basic/nucleophilic conditions to maintain oxetane ring integrity.

Detailed Experimental Protocols

Phase 1: The Strecker Reaction (Formation of the Amino-Nitrile)

This step installs the two nitrogen-bearing functionalities: the primary amine (from ammonia/ammonium) and the nitrile (precursor to the aminomethyl group) onto the quaternary C3 carbon.

Reaction:

Protocol:

-

Preparation: In a round-bottom flask, dissolve NH₄Cl (1.1 eq) and NaCN (1.1 eq) in a mixture of water and concentrated aqueous ammonia (1:2 ratio).

-

Critical Safety: Perform all cyanide operations in a well-ventilated fume hood with a bleaching trap ready.

-

-

Addition: Cool the solution to 0°C. Add 3-Oxetanone (1.0 eq) dropwise (dissolved in minimal MeOH if necessary).

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 16–24 hours.

-

Workup: Extract the mixture with DCM (

). The amino-nitrile is moderately polar; ensure thorough extraction. -

Purification: Dry organic layer over Na₂SO₄ and concentrate. The crude solid is typically pure enough (>90%) for the next step.

Expert Insight: Avoid acidic conditions during workup. Oxetanes are sensitive to acid-catalyzed hydrolysis, which opens the ring to form a diol.

Phase 2: Nitrile Reduction (Formation of the Diamine)

The nitrile group (

Reaction:

Protocol (LAH Method):

-

Setup: Flame-dry a 3-neck flask under Argon/Nitrogen. Charge with anhydrous THF.

-

Reagent: Add LiAlH₄ pellets (2.5 eq) carefully at 0°C.

-

Addition: Dissolve the amino-nitrile (from Phase 1) in anhydrous THF and add dropwise to the LAH suspension at 0°C.

-

Exotherm Control: Maintain internal temperature <10°C during addition.

-

-

Reflux: Once addition is complete, warm to room temperature, then reflux (66°C) for 2–4 hours to ensure complete reduction.

-

Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (

mL), then 15% NaOH ( -

Isolation: Filter the granular white precipitate. Concentrate the filtrate to yield the free diamine base as a colorless to pale yellow oil.

Phase 3: Oxalate Salt Formation

The free diamine is often hygroscopic and prone to air oxidation (formation of carbonates). The oxalate salt crystallizes well, ensuring long-term stability and precise stoichiometry for biological assays.

Protocol:

-

Dissolve the crude free diamine in absolute Ethanol (EtOH).

-

Prepare a saturated solution of Oxalic Acid (1.0 eq) in EtOH.

-

Add the acid solution dropwise to the amine solution with vigorous stirring.

-

Crystallization: A white precipitate will form immediately. Cool to 4°C for 2 hours to maximize yield.

-

Filtration: Filter the solid, wash with cold EtOH and Et₂O.

-

Drying: Dry under high vacuum to yield This compound .

Analytical Specifications & Data Summary

| Parameter | Specification / Expected Value |

| Appearance | White crystalline solid |

| Molecular Formula | |

| MW | 102.14 (Free Base) / 192.17 (Oxalate Salt) |

| ¹H NMR (D₂O) | |

| Solubility | High in Water, DMSO; Low in DCM, Hexanes |

| Storage | 2–8°C, Hygroscopic (Store under Desiccant) |

Troubleshooting & Critical Control Points

Ring Stability (The "E-E-A-T" Factor)

-

The Risk: Oxetanes function as "masked" homo-allyl alcohols. In the presence of strong Lewis acids (e.g.,

, -

The Fix: During the Strecker reaction, use

(mildly acidic buffer) rather than

Cyanide Management

-

Safety: Never acidify the waste stream from Phase 1. Treat all aqueous waste with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

Salt Stoichiometry

-

If the product is intended for biological screening, verify the stoichiometry via Elemental Analysis (CHN). A 1:1 salt is standard, but excess oxalic acid can lead to 1:2 salts or physical mixtures if not recrystallized properly.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[8] Angewandte Chemie International Edition. [Link]

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters. [Link]

- Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie. (Foundational reference for the Strecker mechanism).

-

Carreira, E. M., & Fessard, T. C. (2014). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[8] Chemical Reviews. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Oxetane Advantage: Physicochemical Tuning of 3,3-Disubstituted Motifs

Technical Guide for Medicinal Chemists & Drug Discovery Scientists

Executive Summary

The 3,3-disubstituted oxetane moiety has evolved from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Often termed a "polar gem-dimethyl" group, this four-membered oxygen heterocycle offers a unique solution to the lipophilicity-solubility trade-off. By replacing lipophilic gem-dimethyl groups or metabolically labile carbonyls with an oxetane core, researchers can lower LogD, enhance aqueous solubility by orders of magnitude, and modulate the basicity of adjacent amines—often without altering the overall steric volume of the molecule. This guide analyzes the physicochemical drivers behind these properties and provides actionable protocols for their characterization.

Structural & Electronic Characteristics

To deploy oxetanes effectively, one must understand the electronic environment they introduce.

-

Ring Geometry: Unlike cyclobutane, which adopts a puckered conformation to relieve torsional strain, the oxetane ring is relatively planar.[3] This is due to the lack of hydrogen atoms on the oxygen, which reduces 1,3-diaxial interactions.

-

Dipole Moment: The oxetane ring possesses a significant dipole moment (~1.9–2.2 D), comparable to a carbonyl group. This high polarity is the primary driver for solubility improvements.

-

Electronic Effects: The oxygen atom exerts a strong inductive electron-withdrawing effect ($ -I $) on adjacent positions.[2] This is critical for pKa modulation (see Section 2.3).

-

Steric Profile: The spatial volume of a 3,3-disubstituted oxetane is nearly identical to a gem-dimethyl group, allowing for "bioisosteric swapping" with minimal disruption to ligand-protein binding pockets.

Physicochemical Impact: The Core Advantages

2.1. Lipophilicity Modulation (LogP/LogD)

Replacing a gem-dimethyl group with an oxetane typically lowers the LogP by 1.0 to 1.5 units . This reduction is attributed to the exposure of the ether oxygen lone pairs, which act as hydrogen bond acceptors (HBA), increasing interaction with the aqueous phase.

| Structural Motif | LogP (Approx) | |

| Gem-Dimethyl ( | High | Reference |

| Cyclobutane | High | ~ -0.1 |

| Oxetane | Low | ~ -1.3 |

2.2. Aqueous Solubility

The solubility enhancement is often non-linear. Data from Roche and ETH Zürich (Carreira/Müller) suggest that replacing a gem-dimethyl with an oxetane can increase thermodynamic solubility by a factor of 4 to 4,000 .

-

Mechanism: The exposed oxygen lone pair serves as a strong H-bond acceptor.[1] Unlike larger cyclic ethers (e.g., THF), the strain of the oxetane ring increases the

-character of the oxygen lone pairs, making them more directional and accessible for solvation.

2.3. Basicity Modulation (pKa)

This is perhaps the most tactical use of the oxetane ring.

-

The Problem: Highly basic amines in drug candidates often lead to hERG channel inhibition (cardiotoxicity) and phospholipidosis.

-

The Oxetane Solution: Placing an oxetane ring

to an amine reduces the basicity of that amine significantly due to the oxygen's inductive withdrawal.[2]- -Position: Reduces pKa by ~2.0 – 3.0 units .

- -Position: Reduces pKa by ~0.5 – 1.0 units .

2.4. Metabolic Stability

Despite high ring strain (~106 kJ/mol), 3,3-disubstituted oxetanes are remarkably stable under physiological conditions.

-

Metabolic Blocking: They are chemically inert to CYP450 oxidative metabolism. Replacing a metabolic "hot spot" (like a methylene or gem-dimethyl group prone to oxidation) with an oxetane shuts down that metabolic pathway.

-

Chemical Stability: While monosubstituted oxetanes can be vulnerable to ring opening, 3,3-disubstituted analogs are sterically protected.[2][4] The substituents block the trajectory of nucleophiles attacking the

orbital, rendering them stable even in acidic physiological environments (e.g., stomach acid).

Visualization: The Bioisosteric Decision Tree

The following diagram illustrates the logical flow for selecting an oxetane replacement during Lead Optimization.

Figure 1: Decision logic for incorporating 3,3-disubstituted oxetanes to resolve specific ADME liabilities.

Experimental Protocols

As a Senior Scientist, ensuring the validity of your property data is paramount. Oxetanes require specific attention during assay preparation to prevent artifactual degradation, although 3,3-disubstituted variants are robust.

Protocol A: Comparative LogD Measurement (Shake-Flask Method)

Standard automated HPLC methods often fail to capture the subtle polarity shifts of small polar rings. The miniaturized shake-flask method is the gold standard for oxetanes.

Reagents:

-

Octanol (saturated with phosphate buffer pH 7.4).

-

Phosphate Buffer (pH 7.4, saturated with octanol).

-

Internal Standard (e.g., Caffeine).

Workflow:

-

Preparation: Dissolve the oxetane analog (1 mg) in DMSO (100 µL).

-

Partitioning: In a 2 mL chemically resistant vial, add 495 µL of pre-saturated octanol and 495 µL of pre-saturated buffer. Spike with 10 µL of compound stock.

-

Equilibration: Vortex vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

-

Quantification: Carefully sample 100 µL from each phase (upper octanol, lower buffer). Dilute the octanol sample 1:10 with methanol to match viscosity.

-

Analysis: Inject both phases onto LC-MS/MS.

-

Calculation:

-

Scientist’s Note: Ensure the LC-MS mobile phase is not highly acidic (< pH 2) if the run time is long, although 3,3-disubstituted oxetanes are generally stable.

Protocol B: In Vitro Microsomal Stability

Validating the "Metabolic Blocking" effect.

Reagents:

-

Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Workflow:

-

Pre-incubation: Mix HLM (final conc 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and test compound (1 µM final). Incubate at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

-

Quenching: Immediately dispense into 150 µL of ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 15 min, 4°C).

-

Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time.

-

Validation Check: Comparing a gem-dimethyl analog side-by-side with the oxetane analog is required. You should observe a decrease in intrinsic clearance (

) for the oxetane if the gem-dimethyl was a metabolic soft spot.

Case Study: GDC-0349 (Genentech)

This case exemplifies the "Basicity Modulation" principle.

-

Challenge: The lead mTOR inhibitor possessed a piperazine ring with a basic pKa, leading to high hERG inhibition (IC50 = 8.5 µM).

-

Intervention: The N-ethyl group was replaced with an N-3-oxetanyl group.

-

Outcome:

References

-

Wuitschik, G., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2][5][6] Journal of Medicinal Chemistry.[2] Link

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3][5][6][7][8] Angewandte Chemie International Edition.[2] Link

-

Müller, K., et al. (2009). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[5][6][8] Chemical Reviews. Link

-

Pei, Z., et al. (2013). Discovery of GDC-0349: A Potent, Selective, and Orally Bioavailable mTOR Inhibitor. Journal of Medicinal Chemistry.[2] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profiling of 3-(Aminomethyl)oxetan-3-amine Oxalate

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a drug candidate are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy. The molecule at the heart of this guide, 3-(aminomethyl)oxetan-3-amine oxalate, presents a fascinating case study. Its structure, featuring a polar oxetane ring and two amine functionalities, suggests a favorable intrinsic solubility, which is further enhanced by its formation as an oxalate salt.[1] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a comprehensive exploration of the principles and methodologies required to thoroughly characterize the solubility of this promising pharmaceutical building block. We will delve not only into the "how" but, more importantly, the "why" behind each experimental choice, ensuring a robust and scientifically sound approach to solubility assessment.

The Molecular Architecture and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces with the solvent. 3-(Aminomethyl)oxetan-3-amine, as a free base, possesses several features that contribute to its aqueous solubility:

-

The Oxetane Moiety: The four-membered ether ring is a polar functional group capable of acting as a hydrogen bond acceptor. The inclusion of an oxetane ring in a molecule is a known strategy in medicinal chemistry to enhance aqueous solubility and other desirable ADME (absorption, distribution, metabolism, and excretion) properties.

-

Primary Amines: The two primary amine groups are strong hydrogen bond donors and acceptors, significantly contributing to the molecule's hydrophilicity.

-

Formation of an Oxalate Salt: The decision to formulate this compound as an oxalate salt is a strategic one to further improve its aqueous solubility.[1] Oxalic acid is a dicarboxylic acid that can form ionic bonds with the basic amine groups of the parent molecule. These ionic interactions with water, a highly polar solvent, are generally stronger than the hydrogen bonds of the neutral molecule alone, leading to enhanced dissolution.[2]

The pH of the aqueous medium will be a critical determinant of the solubility of this compound. As a salt of a weak base (the amine) and a weak acid (oxalic acid), the ionization state of the molecule, and therefore its solubility, will be highly dependent on the surrounding pH. Generally, the solubility of amine salts is higher in acidic to neutral pH, where the amine groups are protonated.[3][4]

Foundational Principles of Solubility Determination

The cornerstone of solubility measurement is the establishment of equilibrium between the dissolved and undissolved solute in a given solvent at a specific temperature and pressure. The most widely accepted and utilized method for determining equilibrium solubility is the shake-flask method .[5][6][7] This technique, when executed correctly, provides the thermodynamic solubility of a compound, a crucial parameter for biopharmaceutical classification.

The underlying principle is to saturate a solvent with the solute by allowing sufficient time for equilibrium to be reached. The concentration of the solute in the supernatant is then determined by a suitable analytical method.

A Validated Protocol for Thermodynamic Solubility Assessment

The following protocol is a comprehensive, self-validating system for the determination of the thermodynamic solubility of this compound. This protocol is designed in accordance with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for solubility testing of active pharmaceutical ingredients (APIs).[5][8][9]

Materials and Reagents

-

This compound (crystalline solid)

-

Purified water (HPLC grade)

-

Ethanol (95% and absolute)

-

pH Buffers (prepared according to USP or equivalent pharmacopeia):

-

pH 1.2 (Simulated Gastric Fluid, without enzymes)

-

pH 4.5 (Acetate buffer)

-

pH 6.8 (Phosphate buffer)

-

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Calibrated pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The logical flow of the shake-flask method is depicted in the following diagram:

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Test Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility into screw-capped glass vials. A preliminary test can help estimate the approximate solubility.

-

To triplicate vials, add a precise volume of the desired solvent (e.g., 5 mL of pH 1.2 buffer). The use of triplicate samples is essential for assessing the variability of the measurement.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature. For biopharmaceutical classification, experiments should be conducted at 37 ± 1 °C.[5][8] For general physicochemical characterization, 25 °C is also a standard temperature.

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6] The system is considered at equilibrium when the concentration of the solute in solution does not change over successive time points.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

Centrifuge the vials at a controlled temperature to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any remaining undissolved particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the appropriate mobile phase for the analytical method.

-

Determine the concentration of 3-(aminomethyl)oxetan-3-amine in the diluted samples using a validated HPLC-UV method. The development of a robust and specific analytical method is paramount for accurate solubility determination.

-

Analytical Method: HPLC-UV for Quantification

A reverse-phase HPLC method is generally suitable for the quantification of polar, amine-containing compounds.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous portion of the mobile phase should be controlled to ensure consistent retention and peak shape.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan).

-

Validation: The analytical method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable results.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise tabular format. This allows for easy comparison of solubility in different solvent systems and at various temperatures.

Table 1: Hypothetical Solubility Data for this compound

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) ± SD (n=3) | Molar Solubility (mol/L) |

| Purified Water | 25 | Value | Value |

| Purified Water | 37 | Value | Value |

| pH 1.2 Buffer | 37 | Value | Value |

| pH 4.5 Buffer | 37 | Value | Value |

| pH 6.8 Buffer | 37 | Value | Value |

| 95% Ethanol | 25 | Value | Value |

Note: The values in this table are placeholders and would be populated with experimental data.

The Influence of pH on Solubility

The solubility of this compound is expected to exhibit a strong dependence on pH. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.

Sources

- 1. crystalpharmatech.com [crystalpharmatech.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Aminomethyl)oxetan-3-amine Oxalate: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of novel chemical motifs to optimize the physicochemical and pharmacokinetic properties of lead compounds is a paramount objective. Among these, the oxetane ring has emerged as a valuable bioisostere, often employed to replace gem-dimethyl or carbonyl groups. This four-membered saturated heterocycle can significantly enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, thereby addressing common challenges in drug development.[1] The title compound, 3-(Aminomethyl)oxetan-3-amine oxalate, represents a key building block in this class, featuring two primary amine functionalities that offer versatile points for further chemical elaboration.

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, grounded in the analysis of its constituent functional groups and structurally related molecules. Furthermore, this guide details robust, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, ensuring the generation of high-quality, reproducible results for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for the specific title compound, the following sections provide a predicted spectroscopic profile based on the known characteristics of the oxetane ring, primary amines, and the oxalate counterion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, specific chemical shifts and coupling patterns are anticipated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the oxetane ring and the aminomethyl group. The protons of the two primary amine groups and the oxalate counterion will also have characteristic features.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Oxetane CH₂ (4H) | ~ 4.5 - 4.8 | AB quartet or two doublets | ~ 6-8 | The two methylene groups of the oxetane ring are diastereotopic and will likely appear as an AB quartet or two distinct doublets. |

| Aminomethyl CH₂ (2H) | ~ 3.0 - 3.3 | Singlet | N/A | The chemical shift is influenced by the adjacent primary amine. |

| NH₂ and NH₃⁺ (protons on nitrogen) | Variable, broad | Singlet (broad) | N/A | These protons are exchangeable with the deuterium in D₂O and may appear as a broad signal or not be observed at all. The signal would be downfield due to protonation by oxalic acid. |

| Oxalate OH | Variable, broad | Singlet (broad) | N/A | In a protic solvent like D₂O, the acidic protons of the oxalate are also exchangeable and likely will not be observed as a sharp signal. |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide valuable information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Oxetane CH₂ (2C) | ~ 75 - 80 | The chemical shift of the oxetane ring carbons is characteristically downfield due to the electronegativity of the oxygen atom. |

| Quaternary Oxetane C (1C) | ~ 40 - 45 | The sp³ quaternary carbon at the 3-position of the oxetane ring. |

| Aminomethyl CH₂ (1C) | ~ 45 - 50 | The chemical shift is influenced by the attached primary amine. |

| Oxalate C=O (2C) | ~ 160 - 175 | The carbonyl carbons of the oxalate anion are significantly deshielded and will appear far downfield.[2][3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be a composite of the vibrational modes of the oxetane ring, the primary amine groups, and the oxalate anion.

Table 3: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amine/Ammonium) | 3400 - 3200 | Medium, Broad | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching |

| C=O (Oxalate) | 1750 - 1650 | Strong | Asymmetric Stretching |

| N-H (Amine/Ammonium) | 1650 - 1550 | Medium | Bending (Scissoring) |

| C-O-C (Oxetane) | 1000 - 950 | Strong | Asymmetric Stretching |

| C-C (Oxalate) | 900 - 850 | Medium | Stretching |

The broadness of the N-H stretching band is indicative of hydrogen bonding, which is expected in the solid state of this salt. The strong absorption from the C=O of the oxalate is a key diagnostic feature.[4][5][6]

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the most suitable method for the analysis of this polar and non-volatile salt. In positive ion mode, the spectrum is expected to show the protonated molecular ion of the free base.

Table 4: Predicted Mass Spectrometry Data for 3-(Aminomethyl)oxetan-3-amine

| Ion | Predicted m/z | Ionization Mode | Notes |

| [M+H]⁺ | 117.09 | ESI (+) | M refers to the free base, 3-(Aminomethyl)oxetan-3-amine (C₅H₁₂N₂O). |

| [M+Na]⁺ | 139.07 | ESI (+) | Adduct with sodium, which is a common impurity. |

Fragmentation of the [M+H]⁺ ion would likely involve the loss of small neutral molecules such as ammonia (NH₃) or formaldehyde (CH₂O) from the oxetane ring.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks to ensure data quality and integrity.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.

-

Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[9]

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (a 400 MHz instrument is suitable).

-

Lock the spectrometer on the deuterium signal of D₂O and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typically, 16 scans are sufficient for a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) will be required.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

-

Reference the ¹H spectrum to the residual HDO signal at 4.79 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Measure the coupling constants (J-values) for any split signals.

-

Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integrations.

-

FTIR Data Acquisition

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Detailed Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Use the instrument's pressure anvil to ensure good contact between the sample and the crystal. Given the potential hygroscopic nature of the sample, minimize its exposure to the atmosphere.[10][11]

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Collect the sample spectrum. A typical acquisition consists of 32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

Perform a baseline correction to ensure the absorption bands originate from a flat baseline.

-

If necessary, apply an ATR correction to the spectrum, as the penetration depth of the IR beam varies with wavelength.

-

Identify the key absorption bands and assign them to the corresponding functional groups in the molecule.

-

Mass Spectrometry Data Acquisition

Caption: Workflow for ESI-MS data acquisition and analysis.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol.

-

Dilute this stock solution to a final concentration of about 10 µg/mL using a mobile phase mimic, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in the protonation of the amine groups.[12][13]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the ESI needle.[12]

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the electrospray source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements.

-

If desired, perform a tandem mass spectrometry (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain structural information from the fragmentation pattern.

-

-

Data Processing and Analysis:

-

Determine the accurate mass of the observed parent ion and use it to calculate the elemental composition. This provides strong evidence for the molecular formula of the free base.

-

Analyze the fragmentation pattern from the MS/MS spectrum to further confirm the connectivity of the molecule.

-

Conclusion

The spectroscopic characterization of this compound is a critical step in its application as a building block in drug discovery. This technical guide provides a robust framework for predicting and acquiring the necessary NMR, FTIR, and MS data. By adhering to the detailed protocols and understanding the predicted spectral features, researchers can confidently verify the structure and purity of this valuable compound, thereby accelerating their drug development programs. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel, polar small molecules, underscoring the foundational importance of spectroscopy in modern chemical research.

References

-

Pedersen, B. F. (1967). Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydrates. Acta Chemica Scandinavica, 21, 801-807. [Link]

-

Harvey, K. B., & Morrow, B. A. (1961). The Vibrational Spectra of the Formate, Acetate, and Oxalate Ions. Canadian Journal of Chemistry, 39(6), 1275-1285. [Link]

-

Diop, M. B., Seck, G. A., Sarr, M., Diop, L., & Oliver, A. G. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. [Link]

-

Frost, R. L., & Čejka, J. (2017). Vibrational studies of oxalic acid and some oxalates in solution and in the solid state. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 186, 1-10. [Link]

-

Roy, S. S., & Rayner, T. J. (2020). Electronic Supporting information (ESI) Tuning of pH Enables Carbon-13 Hyperpolarization of Oxalates by SABRE. The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of sodium oxalate crystals.[Link]

-

University of Regensburg. (n.d.). NMR Sample Preparation. [Link]

-

Laskin, A., & Laskin, J. (2023). Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration. Minerals, 13(6), 794. [Link]

-

University of Leicester. (n.d.). How to Prepare Samples for NMR. [Link]

-

SpectraBase. (n.d.). Oxalate - Optional[1H NMR] - Chemical Shifts. [Link]

-

University of Notre Dame. (n.d.). NMR Sample Preparation. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

-

Vedantu. (n.d.). Ammonium Oxalate: Formula, Properties & Structure Explained. [Link]

-

ResearchGate. (n.d.). The 1 H– 13 C CP/MAS NMR spectrum of imi-oxalate. [Link]

-

Schneider, G., et al. (2005). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Collection of Czechoslovak Chemical Communications, 70(1), 115-124. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000106 Oxalate. [Link]

-

ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Wikipedia. (n.d.). Ammonium oxalate. [Link]

-

ResearchGate. (n.d.). Hygroscopic Behavior of Substrate-Deposited Particles Studied by micro-FT-IR Spectroscopy and Complementary Methods of Particle Analysis. [Link]

-

PubMed. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. [Link]

-

OSTI.gov. (2008). Hygroscopic Behavior of Substrate-Deposited Particles Studied by micro-FT-IR Spectroscopy and Complementary Methods of Particle Analysis. [Link]

-

Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12385-12443. [Link]

-

ResearchGate. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

MDPI. (2018). Chemical Space Exploration of Oxetanes. [Link]

-

BYJU'S. (n.d.). Ammonium Oxalate Analysis - Salt Analysis Guide. [Link]

-

ACS Publications. (1999). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). [Link]

-

PMC. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

PMC. (2020). Chemical Space Exploration of Oxetanes. [Link]

-

ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. [Link]

-

RSC Publishing. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. [Link]

-

UCLA. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

RSC Publishing. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. [Link]

-

PMC. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. bmse000106 Oxalate at BMRB [bmrb.io]

- 4. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 8. sites.bu.edu [sites.bu.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Hygroscopic Behavior of Substrate-Deposited Particles Studied by micro-FT-IR Spectroscopy and Complementary Methods of Particle Analysis (Journal Article) | OSTI.GOV [osti.gov]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 3-(Aminomethyl)oxetan-3-amine Oxalate: A Versatile Building Block for Modern Drug Discovery

Executive Summary

The pursuit of novel chemical matter with optimized physicochemical and pharmacokinetic properties is a central challenge in contemporary drug discovery. Small, strained heterocyclic systems have emerged as powerful tools for medicinal chemists, with the oxetane ring, in particular, offering a unique combination of desirable attributes. This technical guide provides an in-depth review of 3-(aminomethyl)oxetan-3-amine and its oxalate salt, a 3,3-disubstituted oxetane that serves as a valuable constrained diamine building block. We will explore its synthesis, physicochemical properties, and strategic applications in drug design, focusing on its role as a bioisostere and a modulator of key drug-like properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks to overcome complex pharmacological challenges.

The Strategic Value of the Oxetane Motif in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a staple motif in the medicinal chemist's toolbox.[1] Its utility stems from a unique confluence of properties that address common liabilities in drug candidates. Oxetanes are characterized by their low molecular weight, inherent polarity, and distinct three-dimensional structure.[1][2]

One of the most influential applications of the oxetane motif is as a polar bioisostere for the gem-dimethyl group.[3] While gem-dimethyl groups are frequently used to block sites of metabolism, they invariably increase the lipophilicity of a compound, which can negatively impact its pharmacokinetic profile.[3] The oxetane ring occupies a similar spatial volume but significantly reduces lipophilicity (cLogP), thereby improving properties like aqueous solubility and metabolic stability without sacrificing steric bulk.[3][4] Furthermore, the oxetane oxygen can act as a hydrogen bond acceptor, introducing a favorable interaction not possible with its hydrocarbon equivalent.

The strategic incorporation of an oxetane can profoundly influence a molecule's properties:

-

Solubility and Lipophilicity: The high polarity of the oxetane ring can enhance aqueous solubility and decrease the distribution coefficient (LogD).[2]

-

Metabolic Stability: Replacing metabolically vulnerable groups (like isopropyl or gem-dimethyl) with an oxetane can block cytochrome P450-mediated oxidation.[4]

-

Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane ring can lower the basicity of adjacent amine functionalities, a critical parameter for tuning cell permeability and reducing the volume of distribution (Vss).[5]

The subject of this guide, 3-(aminomethyl)oxetan-3-amine, leverages these core advantages within a unique 3,3-disubstituted framework, presenting a conformationally restricted diamine surrogate for advanced drug design.

Synthesis and Preparation of the Oxalate Salt

The practical utility of any building block is contingent upon its synthetic accessibility. The preparation of 3-(aminomethyl)oxetan-3-amine and its subsequent conversion to a stable salt form can be achieved through reliable and scalable methods.

Synthesis of 3-(Aminomethyl)oxetan-3-amine (Free Base)

A common and effective route to the parent diamine begins with the commercially available starting material, 3-oxetanone. The synthesis proceeds through a nitro-aldol (Henry) reaction, dehydration, and subsequent reduction. This pathway is advantageous due to its operational simplicity and good overall yield.[6]

Caption: Bioisosteric replacement of a flexible diamine with a rigid oxetane scaffold.

Case Study: Fine-Tuning Basicity in RSV Inhibitors

A compelling example of the utility of oxetane-containing amines is found in the development of inhibitors for Respiratory Syncytial Virus (RSV). I[5]n one series of compounds, an aminoquinoline core was connected to a basic amine via a linker. I[5]nitial analogs with high basicity showed potent activity but suffered from a high volume of distribution (Vss), leading to undesirable accumulation in tissues and poor oral exposure.

[5]The central challenge was to reduce the amine's basicity (pKa) to lower Vss while maintaining antiviral potency. The introduction of an oxetane ring adjacent to the terminal amine proved to be a highly effective strategy. T[5]he electron-withdrawing effect of the oxetane oxygen lowers the pKa of the amine, striking the right balance to achieve an excellent pharmacokinetic profile and potent RSV inhibition. T[5]he intermediate tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is a key component in the synthesis of these advanced RSV drug candidates, highlighting the direct relevance of this scaffold in addressing real-world drug development problems.

3-(Aminomethyl)oxetan-3-amine oxalate is more than just a chemical reagent; it is a rationally designed building block that empowers medicinal chemists to address fundamental challenges in drug design. Its rigid, polar structure serves as an effective bioisostere for both flexible linkers and gem-dimethyl groups, while simultaneously providing a handle to fine-tune critical physicochemical properties like solubility and basicity. The reliable synthetic routes and the stability afforded by the oxalate salt form make it a practical and valuable addition to any drug discovery program. As the industry continues to tackle increasingly complex biological targets, the strategic deployment of sophisticated, three-dimensional building blocks like this oxetane diamine will be indispensable for the development of the next generation of therapeutics.

References

-

Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link].

-

Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available from: [Link].

- Google Patents. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride.

-

Wodarczyk, A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available from: [Link].

-

Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available from: [Link].

-

Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available from: [Link].

- Google Patents. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.

- Google Patents. Preparation method of 3-aminomethyl oxetane and its organic acid salts.

-

Musacchio, A. J., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. National Institutes of Health. Available from: [Link].

-

Al-awar, R., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available from: [Link].

-

Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. Available from: [Link].

-

American Chemical Society. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. Available from: [Link].

-

RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Available from: [Link].

- Google Patents. WO2015001565A2 - "an improved process for the preparation of 3-aryloxy-3- phenylpropylamine and salt thereof".

-

PubChem. Thiophen-3-amine oxalate. Available from: [Link].

-

Roughley, S. D., & Jordan, A. M. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link].

-

Shanghai Freemen Chemicals Co,.Ltd. 3-Aminomethyl-oxetane 6246-05-5. Available from: [Link].

-

Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link].

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]

- 7. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]

From Curiosity to Cornerstone: An In-Depth Technical Guide on the Discovery and History of Oxetane-Containing Compounds

Abstract

For over a century since its initial synthesis, the oxetane ring, a four-membered cyclic ether, was largely regarded as a synthetic curiosity, its inherent ring strain suggesting instability and limited utility. However, a renaissance of interest in recent decades has propelled this unassuming heterocycle to the forefront of modern medicinal chemistry.[1][2] This guide provides a comprehensive exploration of the pivotal moments in the discovery and development of oxetane-containing compounds, from their early, challenging syntheses to their current status as a cornerstone motif for modulating the physicochemical properties of drug candidates. We will delve into the fundamental synthetic strategies, the critical insights that unlocked their potential, and the practical applications that have solidified their place in the drug developer's toolbox.

The Dawn of Oxetane Chemistry: Early Discoveries and Structural Realities

The journey of the oxetane began not with a flash of insight into its potential applications, but with the fundamental pursuit of chemical synthesis. The high ring strain of this four-membered ether, comparable to that of an oxirane, initially presented a significant synthetic challenge and relegated it to the realm of academic interest.[3][4]